

Comparative Guide to the Analytical Validation of Monodes(N-carboxymethyl)valine Daclatasvir

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Compound of Interest		
Compound Name:	Monodes(N-carboxymethyl)valine	
	Daclatasvir	
Cat. No.:	B1144818	Get Quote

This guide provides a comparative overview of validated analytical methods suitable for the quantification of **Monodes(N-carboxymethyl)valine Daclatasvir**, a potential impurity of the antiviral drug Daclatasvir. The information presented is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Daclatasvir.

Data Presentation: Comparison of Validated Analytical Methods

The following tables summarize the performance characteristics of different chromatographic methods that have been validated for the analysis of Daclatasvir and its related substances. While these methods may not have been specifically validated for "Monodes(N-carboxymethyl)valine Daclatasvir," their established performance for similar impurities provides a strong basis for their applicability.

Table 1: Comparison of HPLC and UPLC Method Performance



Parameter	Method 1: RP- HPLC[1][2]	Method 2: UPLC[3]	Method 3: RP- HPLC[4]
Linearity Range	10 - 50 μg/mL[1][2]	Not explicitly stated for impurities	1 - 5 μg/mL[4]
Correlation Coefficient (r²)	0.9998[1][2]	> 0.999	Not explicitly stated
Accuracy (% Recovery)	97.95% - 100.78%[1]	Not explicitly stated for impurities	99%[4]
Precision (%RSD)	Intraday: ± 0.3281, Interday: ± 0.8914[1]	< 3.07% for impurities[3]	Intraday: 0.364517%, Interday: 0.790937% [4]
Limit of Detection (LOD)	Not explicitly stated	Not explicitly stated	Not explicitly stated
Limit of Quantification (LOQ)	Not explicitly stated	Not explicitly stated	Not explicitly stated
Retention Time (Daclatasvir)	3.760 ± 0.01 min[1][2]	Not explicitly stated	3.0 ± 0.1 min[4]

Table 2: Alternative and Bioanalytical Methods



Method Type	Key Features	Application	Reference
UPLC-MS/MS	Rapid (1.2 min run time), high sensitivity, wide quantification range (5–4000 ng/ml).	Bioequivalence studies in human plasma.[5]	[Rezk et al., 2016][5]
HPLC-DAD	Stability-indicating, linearity range of 0.6- 60 µg/mL.[6]	Analysis of Daclatasvir in tablets and forced degradation studies. [6]	[Baker et al.][6]
HPTLC	Simultaneous determination of Sofosbuvir and Daclatasvir.[7]	Analysis of combination tablet formulations.[7]	[Saraya et al., 2018] [7]

Experimental Protocols

Below are detailed methodologies for representative validated analytical methods.

Method 1: Validated Stability-Indicating RP-HPLC Method[1][2]

- Instrumentation: Agilent 1100 HPLC with a variable wavelength detector.[1]
- Column: Hypersil C18 (dimensions not specified).[1][2]
- Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 0.05% o-phosphoric acid in water.[1]
 [2]
- Flow Rate: 0.7 mL/min.[1][2]
- Detection Wavelength: 315 nm.[1]
- Column Temperature: 40 °C.[1]



- Injection Volume: Not specified.
- Run Time: 10 minutes.[1]

Method 2: Stability-Indicating UPLC Method for Impurities[3]

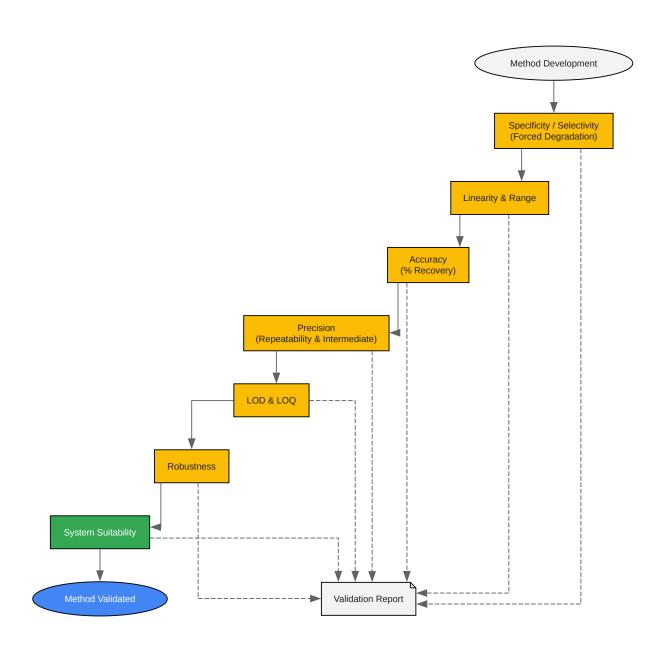
- Instrumentation: Waters ACQUITY UPLC H-Class system with a PDA detector.[3]
- Column: Waters ACQUITY BEH phenyl, 100 × 2.1 mm, 1.7-μm.[3]
- Mobile Phase A: 0.03 M sodium perchlorate with 0.002 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer).[3]
- Mobile Phase B: A 20:80 (v/v) mixture of 0.03 M sodium perchlorate with 0.02 M of 1octanesulfonic acid sodium salt (pH 2.5 buffer) and acetonitrile.[3]
- Flow Rate: 0.4 mL/min.[3]
- Detection Wavelength: 305 nm.[3]
- Injection Volume: Not specified.
- Run Time: 15 minutes.[3]

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method as per ICH guidelines.





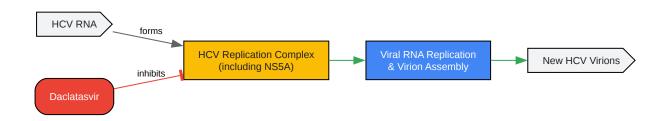
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Caption: Workflow for analytical method validation.



Mechanism of Action of Daclatasvir

This diagram illustrates the inhibitory action of Daclatasvir on the Hepatitis C Virus (HCV) replication complex.



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Caption: Daclatasvir's inhibition of HCV replication.

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